molecular formula C10H12N2O2 B15096766 Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- CAS No. 199277-88-8

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-

Katalognummer: B15096766
CAS-Nummer: 199277-88-8
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: QCPRQRBMFRJLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetonitrile group attached to a 3,4-dimethoxyphenylamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- typically involves the reaction of 3,4-dimethoxyaniline with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the acetonitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxybenzyl cyanide
  • Homoveratronitrile

Uniqueness

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

199277-88-8

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-(3,4-dimethoxyanilino)acetonitrile

InChI

InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3

InChI-Schlüssel

QCPRQRBMFRJLHW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NCC#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.